

# 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate molecular weight

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## Compound of Interest

Compound Name: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

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## An In-Depth Technical Guide to 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (mPEG3-Tosylate)

**Executive Summary:** This document provides a comprehensive technical overview of **2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate**, a specialized chemical reagent of significant interest to researchers in organic chemistry, materials science, and drug development. This guide details its chemical properties, a robust synthesis protocol, and its critical applications, with a particular focus on its role as a hydrophilic linker in the construction of complex molecules like Proteolysis Targeting Chimeras (PROTACs). By synthesizing established protocols with mechanistic insights, this paper serves as an essential resource for scientists seeking to leverage this versatile compound in their work.

## Chemical Identity and Physicochemical Properties

**2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate** is a hybrid molecule featuring a hydrophilic triethylene glycol monomethyl ether (mPEG3) chain and a highly reactive p-toluenesulfonate (tosylate) functional group. This unique structure makes it an invaluable tool for chemical synthesis. The polyethylene glycol (PEG) portion imparts increased aqueous solubility to target molecules, a critical attribute in drug development for improving pharmacokinetic profiles. The tosylate group serves as an excellent leaving group, facilitating covalent attachment to a wide range of nucleophiles.

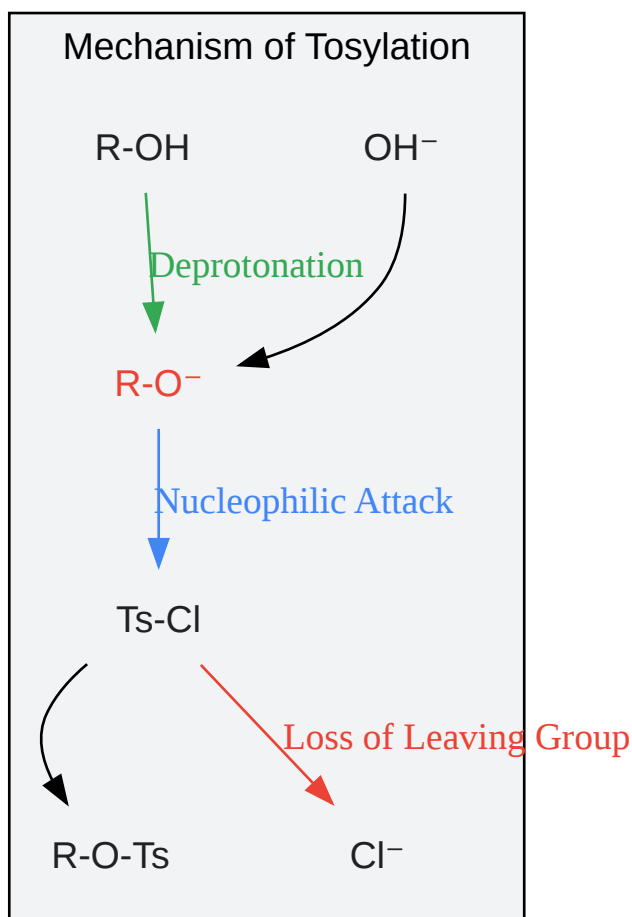
Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	318.39 g/mol	[1][2][3][4][5][6]
Molecular Formula	C <sub>14</sub> H <sub>22</sub> O <sub>6</sub> S	[1][2][3][4][5][6]
CAS Number	62921-74-8	[1][2][4][6]
IUPAC Name	2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate	[3]
Common Synonyms	m-PEG3-Tosylate, mPEG3-Tos	[7]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC</chem>	[3]

| Appearance | Colorless Oil |[2] |

## The Chemistry of the Tosylate Group: A Superior Leaving Group

The utility of this reagent is fundamentally grounded in the chemical nature of the tosylate group. The tosylate anion is an exceptionally stable species, and therefore a superb leaving group in nucleophilic substitution reactions. This stability arises from resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group. This inherent stability drastically lowers the activation energy for substitution, making reactions efficient and often allowing for milder reaction conditions compared to substitutions with poorer leaving groups like halides.



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